molecular formula C19H14FN7O3 B2927870 N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251625-64-5

N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2927870
CAS RN: 1251625-64-5
M. Wt: 407.365
InChI Key: JACSBTZJNPAEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H14FN7O3 and its molecular weight is 407.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, including the specific class involving oxadiazole and triazole derivatives, were synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, highlighting their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Antimicrobial and Antileishmanial Activities

Another study focused on the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, exploring its antimicrobial and antileishmanial activities. The compound showed low effectiveness against bacterial species but exhibited high antileishmanial activity, suggesting its potential as a drug candidate against Leishmania major species (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Anticonvulsant Agents

A novel series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles was designed, synthesized, and investigated for anticonvulsant activities. These compounds demonstrated significant anticonvulsant activity, indicating their potential as anticonvulsant agents. The anticonvulsant effects were found to be mediated through the benzodiazepine receptors mechanism, underscoring the role of fluorine substituents in enhancing the compounds' efficacy (Zarghi, Hajimahdi, Mohebbi, Rashidi, Mozaffari, Sarraf, Faizi, Tabatabaee, & Shafiee, 2008).

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN7O3/c20-13-5-1-11(2-6-13)9-27-10-15(24-26-27)17-23-19(30-25-17)18(29)22-14-7-3-12(4-8-14)16(21)28/h1-8,10H,9H2,(H2,21,28)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSBTZJNPAEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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